molecular formula C23H24N4O3 B15111324 Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B15111324
M. Wt: 404.5 g/mol
InChI Key: WTIRBPUADGJWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a 4,7-dihydro configuration. The molecule features a benzyloxy-substituted phenyl group at position 7, methyl groups at positions 2 and 5, and an ethyl ester at position 4. This structural framework is synthesized via multicomponent reactions, such as the Biginelli-like protocol, which employs aldehydes, β-ketoesters, and aminotriazoles under acidic or ionic liquid conditions .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 2,5-dimethyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H24N4O3/c1-4-29-22(28)20-15(2)24-23-25-16(3)26-27(23)21(20)18-10-12-19(13-11-18)30-14-17-8-6-5-7-9-17/h5-13,21H,4,14H2,1-3H3,(H,24,25,26)

InChI Key

WTIRBPUADGJWLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)OCC4=CC=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazolopyrimidine core . The final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The triazolopyrimidine core interacts with the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .

Comparison with Similar Compounds

Aryl Substituent Variations

  • Diethyl-7,7-(butane-1,4-diyl-bis(oxy)bis(4,1-phenylene))bis(5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate) (7e) :
    This dimeric analogue contains two triazolopyrimidine units linked via a butane-diyloxy bridge. The dimerization significantly increases molecular weight (C₃₄H₃₄N₈O₈ vs. C₂₃H₂₄N₄O₅ for the target compound) and may enhance binding avidity in biological systems due to multivalency effects .
  • Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 727407-43-4) :
    The trimethoxyphenyl group at position 7 introduces electron-donating methoxy substituents, which could improve solubility compared to the benzyloxy group in the target compound .

Heterocyclic Core Modifications

  • Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate :
    Replacement of the triazole ring with a tetrazole core alters electronic properties and hydrogen-bonding capacity. The trifluoromethyl group at position 5 enhances metabolic stability and electron-withdrawing effects, contrasting with the methyl group in the target compound .

Pharmacological Targets

  • Human Neutrophil Elastase Inhibition : Tetrazolo[1,5-a]pyrimidines (e.g., compound) exhibit inhibitory activity (IC₅₀ = 0.8–2.1 µM), attributed to the trifluoromethyl group’s electron-withdrawing effects .
  • CB2 Cannabinoid Receptor Binding: Triazolo[1,5-a]pyrimidines with cyclohexylcarboxamide substituents (e.g., compound 38 in ) show high CB2 affinity (Ki = 12 nM), suggesting that bulky substituents at position 6 enhance receptor interactions .

Antimicrobial and Antifungal Activity

  • N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]hydrazone derivatives: Compounds with chlorophenyl groups (e.g., 5d, 5k) demonstrate 80–90% inhibition against Fusarium graminearum at 50 µg/mL, outperforming the agrochemical hymexazol .

Physicochemical Properties

Compound (CAS) Molecular Weight LogP (Predicted) Aqueous Solubility (µg/mL) Key Substituent Effects
Target Compound 436.46 3.8 12.5 Benzyloxy enhances lipophilicity
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl (CAS: N/A) 436.46 2.9 28.7 Methoxy groups improve solubility
Ethyl 7-(4-chlorophenyl) (CAS 1306738-76-0) 304.74 3.2 9.8 Chlorine increases halogen bonding

Biological Activity

Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Overview

This compound belongs to the class of triazolo-pyrimidines , characterized by a triazole ring fused with a pyrimidine system. Its molecular formula is C23H24N4O3C_{23}H_{24}N_{4}O_{3}, and it features an ethyl ester and a benzyloxy phenyl group which are crucial for its biological interactions and pharmacological properties.

Antimicrobial Properties

Compounds containing the triazolo[1,5-a]pyrimidine core have been extensively studied for their antimicrobial activities. This compound has shown promising results against various bacterial strains. In particular:

  • Activity against Gram-positive bacteria : The compound exhibited significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis.
  • Activity against Gram-negative bacteria : It also demonstrated activity against Escherichia coli, indicating broad-spectrum antimicrobial potential.

Anticancer Activity

Research has indicated that derivatives of triazolo-pyrimidines can exhibit anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest:

  • Inhibition of cell growth : The compound showed cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range.
  • Mechanism of action : The mechanism may involve apoptosis induction and cell cycle arrest.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing 3-amino-[1,2,4]triazole with substituted ethyl acetoacetate in acidic conditions.
  • Chlorination : Followed by treatment with substituted amines to yield the desired product.

These methods highlight the versatility of synthetic routes while emphasizing safety and environmental considerations during the synthesis process.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other triazolo-pyrimidines:

Compound NameStructure FeaturesBiological Activity
5-Methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateMethyl substitution at position 5Antimicrobial
2-Amino-6-(substituted phenyl)-4(3H)-pyrimidinoneAmino group at position 2Anticancer
3-Aryl-4-hydroxypyrimidinonesHydroxyl substitutionAntiviral

This compound stands out due to its specific combination of substituents that enhance lipophilicity and receptor selectivity compared to other compounds in this class.

Case Studies

Several studies have documented the biological activity of triazolo-pyrimidines:

  • A study reported that derivatives showed IC50 values ranging from 50 to 100 nM against specific enzymes related to parasitic infections (e.g., PfDHODH inhibitors) demonstrating their potential as antimalarial agents in vivo .

Q & A

What are the established synthetic protocols for this compound, and how do reaction conditions influence yield and purity?

Answer:
The compound is synthesized via multi-component condensation of 3-amino-triazoles, aldehydes, and β-keto esters. Two key methods are:

  • Molten-state TMDP catalysis : Uses trimethylenedipiperidine (TMDP) as a catalyst under solvent-free conditions, achieving yields >80% but requiring careful handling due to TMDP's toxicity .
  • Microwave-assisted synthesis : Reduces reaction time to 30 minutes in ethanol/water (1:1 v/v), yielding 85% after recrystallization .

Critical parameters include solvent choice (e.g., ethanol/water minimizes side reactions) and catalyst selection (TMDP preferred over piperidine, which faces regulatory restrictions) .

Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • X-ray crystallography : Resolves molecular geometry, revealing triclinic crystal systems (space group P1) and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .
  • NMR spectroscopy : Identifies substituent positions (e.g., ethyl ester protons at δ 4.02–4.25 ppm, aromatic protons at δ 7.14–7.41 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 440.94) .
  • Melting point analysis : Assesses purity (>95% purity correlates with sharp melting points) .

How can researchers mitigate challenges associated with toxic or regulated reagents?

Answer:

  • Alternative catalysts : Replace piperidine with TMDP, though strict safety protocols (e.g., fume hoods, PPE) are still required .
  • Solvent optimization : Ethanol/water mixtures reduce hazardous waste compared to molten-state reactions .
  • Microwave synthesis : Minimizes reagent exposure and improves efficiency .
  • Regulatory compliance : Secure institutional approvals for restricted reagents by documenting research necessity .

What methodologies ensure regioselective formation of the dihydrotriazolopyrimidine core?

Answer:
Regioselectivity is controlled by:

  • Reaction conditions : Ionic liquid vs. acidic environments direct product formation. For example, equimolar reactants in ethanol/water under microwave irradiation favor 5-methyl-7-phenyl derivatives .
  • Catalyst modulation : TMDP enhances selectivity for the 4,7-dihydro configuration over fully aromatic byproducts .
  • Temperature gradients : Heating at 323 K stabilizes intermediates, reducing side reactions .

How do non-covalent interactions influence solid-state properties, and what are their implications?

Answer:

  • π-π stacking : Observed between triazolopyrimidine rings (centroid distances: 3.63–3.88 Å), enhancing crystal stability and potentially affecting solubility .
  • Hydrogen bonding : NH groups form interactions with ester carbonyls, influencing supramolecular assembly .
  • Substituent effects : Bulky groups (e.g., benzyloxy) disrupt packing, which can be leveraged to tune bioavailability in drug design .

What structure-activity relationship (SAR) insights exist for triazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Electron-withdrawing groups : Substituents like Cl or CF3 at the 7-position enhance kinase inhibition .
  • Ester-to-amide modification : Improves metabolic stability (e.g., cyclohexylamide derivatives show in vitro activity with IC50 < 1 µM) .
  • Benzyloxy substituents : May improve blood-brain barrier penetration due to lipophilicity, warranting in vivo pharmacokinetic studies .

How should researchers analyze contradictions in spectroscopic or crystallographic data?

Answer:

  • Cross-validation : Compare NMR, MS, and X-ray data to resolve ambiguities (e.g., unexpected proton splitting may indicate conformational flexibility) .
  • Computational modeling : Density functional theory (DFT) calculations predict spectral profiles, aiding interpretation of experimental discrepancies .
  • Replication under controlled conditions : Repeat syntheses with standardized protocols to isolate variables (e.g., solvent purity, temperature gradients) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.